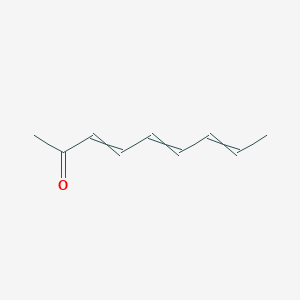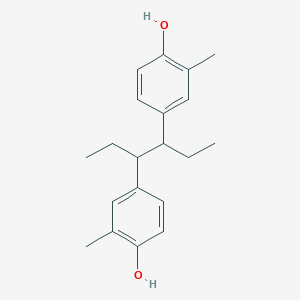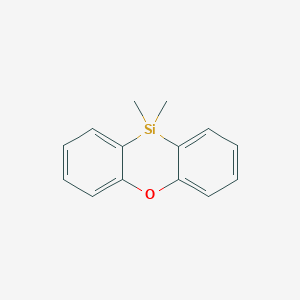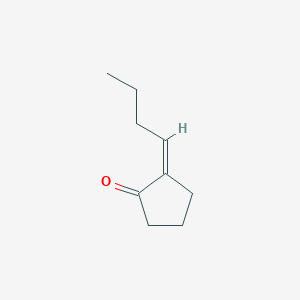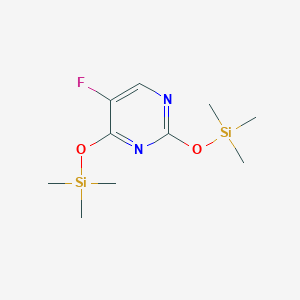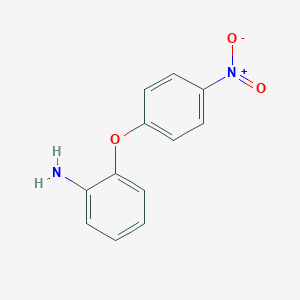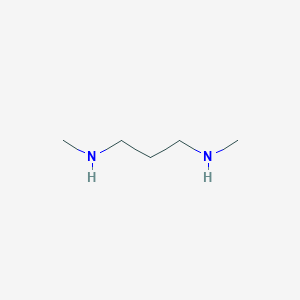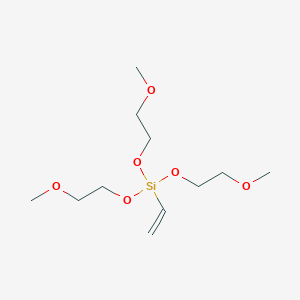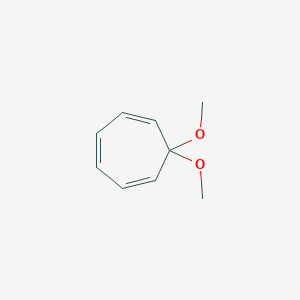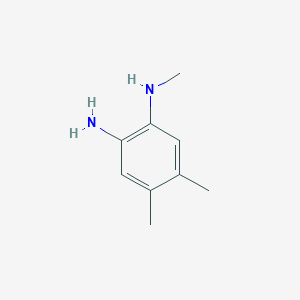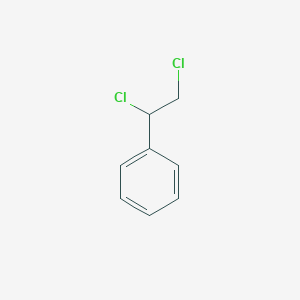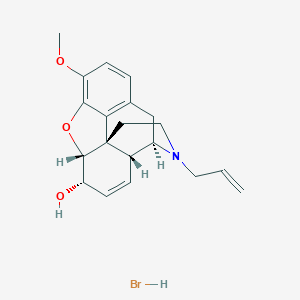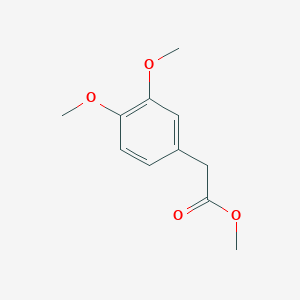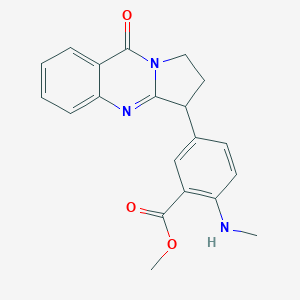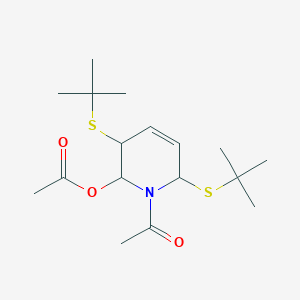
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine, commonly known as AADT, is a chemical compound that has been extensively studied for its potential pharmacological applications. AADT belongs to the class of tetrahydropyridine derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用机制
The mechanism of action of AADT is not fully understood, but several studies have suggested that it may act through multiple pathways. AADT has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, and inhibiting the PI3K/Akt signaling pathway. It has also been shown to inhibit the activity of topoisomerase II, which is a crucial enzyme involved in DNA replication and repair. Furthermore, AADT has been demonstrated to inhibit the replication of HIV and HCV by interfering with viral entry and replication.
生化和生理效应
AADT has been shown to exhibit a range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antiviral activity. AADT has been demonstrated to induce apoptosis in cancer cells by activating caspase-3 and -9, and inhibiting the PI3K/Akt signaling pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. Furthermore, AADT has been demonstrated to inhibit the replication of HIV and HCV by interfering with viral entry and replication.
实验室实验的优点和局限性
AADT has several advantages for lab experiments, including its high potency and specificity for cancer cells, its ability to inhibit viral replication, and its anti-inflammatory activity. However, there are also some limitations to using AADT in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic properties. Moreover, the mechanism of action of AADT is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on AADT, including the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the development of new derivatives with improved efficacy and safety profiles. Moreover, further studies are needed to investigate the potential applications of AADT in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, the combination of AADT with other drugs or therapies may enhance its therapeutic potential and reduce its potential toxicity.
合成方法
The synthesis of AADT involves a multistep process that starts with the reaction of 3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine-2,5-dione with acetic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The resulting intermediate is then treated with acetyl chloride and a base, such as sodium hydroxide or potassium carbonate, to yield the final product, AADT. The synthesis method has been optimized to improve the yield and purity of AADT, and various modifications have been made to the reaction conditions to achieve the desired product.
科学研究应用
AADT has been studied extensively for its potential pharmacological applications, including as a drug candidate for the treatment of cancer, inflammation, and viral infections. AADT has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Moreover, AADT has been demonstrated to have antiviral activity against a range of viruses, including HIV, HCV, and SARS-CoV-2.
属性
CAS 编号 |
18794-20-2 |
|---|---|
产品名称 |
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine |
分子式 |
C17H29NO3S2 |
分子量 |
359.6 g/mol |
IUPAC 名称 |
[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C17H29NO3S2/c1-11(19)18-14(23-17(6,7)8)10-9-13(22-16(3,4)5)15(18)21-12(2)20/h9-10,13-15H,1-8H3 |
InChI 键 |
IOHLVQTYRUVVRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=CC(C1OC(=O)C)SC(C)(C)C)SC(C)(C)C |
规范 SMILES |
CC(=O)N1C(C=CC(C1OC(=O)C)SC(C)(C)C)SC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



